DCVJ

Description

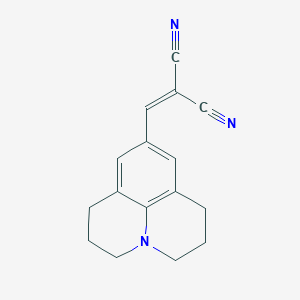

Structure

3D Structure

Properties

IUPAC Name |

2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROAUBRDKLVBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973835 | |

| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58293-56-4 | |

| Record name | 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58293-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 58293-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2,2-Dicyanovinyl)julolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of 9-(2,2-Dicyanovinyl)julolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor renowned for its sensitivity to the micro-viscosity of its environment. This property has established this compound as a versatile tool in various research fields, from materials science to cellular biology. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its photophysical properties, and its applications in monitoring biological processes. This document is intended to serve as a comprehensive resource for researchers employing this compound in their experimental workflows.

Core Mechanism of Action: A Molecular Rotor

The fundamental mechanism of action of 9-(2,2-Dicyanovinyl)julolidine lies in its identity as a molecular rotor. Its fluorescence quantum yield is intricately linked to the rotational freedom of the dicyanovinyl group relative to the julolidine ring. In environments with low viscosity, the molecule can freely undergo intramolecular rotation upon photoexcitation. This rotation provides a non-radiative decay pathway, leading to efficient quenching of fluorescence and consequently, a low quantum yield.[1]

Conversely, in a viscous medium or when the molecule's rotation is sterically hindered—for instance, upon binding to proteins or intercalating into lipid membranes—the non-radiative decay pathway is suppressed. This restriction of intramolecular rotation forces the excited molecule to return to the ground state via radiative decay, resulting in a significant enhancement of its fluorescence intensity.[1] This fluorescence enhancement can be substantial, with reports of up to a 30-fold increase when transitioning from a low-viscosity solvent like propan-1-ol to a high-viscosity one like glycerol.[1]

This viscosity-dependent fluorescence is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[2][3] Upon excitation, an electron is transferred from the electron-donating julolidine moiety to the electron-accepting dicyanovinyl group. The subsequent rotation around the single bond connecting these two parts leads to the formation of the non-emissive TICT state. By restricting this rotation, the molecule is locked in a more planar conformation that is highly fluorescent.

Photophysical and Chemical Properties

The utility of this compound as a fluorescent probe is defined by its specific photophysical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅N₃ | [4] |

| Molecular Weight | 249.32 g/mol | [4][5] |

| Excitation Maximum (λex) | ~450 nm | [6] |

| Emission Maximum (λem) | 480 nm (low viscosity) - 505 nm (high viscosity) | [6] |

| Extinction Coefficient | 36,000 ± 3,000 cm⁻¹ M⁻¹ | [4] |

| Solubility | Soluble in DMF, DMSO, and a mixture of Methanol/Chloroform. | [4] |

| Purity | ≥97.0% (HPLC) |

Key Biological Applications and Interactions

The unique properties of this compound have led to its widespread use in probing various biological phenomena.

Cytoskeletal Dynamics: Tubulin and Actin Polymerization

This compound serves as an effective probe for monitoring the polymerization of cytoskeletal proteins like tubulin and actin.[6][7] Upon binding to tubulin dimers or actin monomers, its fluorescence is enhanced. A significant increase in fluorescence intensity is observed as these monomers polymerize into microtubules and actin filaments, respectively, due to the increased viscosity of the local environment and the steric hindrance imposed by the polymer structure.[6][7]

Protein Aggregation and Amyloid Fibril Detection

This compound has demonstrated high sensitivity in the characterization of protein aggregation, particularly in the early stages of amyloid beta (Aβ) peptide aggregation, which is a hallmark of Alzheimer's disease.[1][8] It can detect the formation of oligomers during the lag phase, a capability that is often lacking in other conventional probes like Thioflavin T.[8] The binding of this compound to these early aggregates restricts its intramolecular rotation, leading to a detectable increase in fluorescence.[1]

Cell Membrane Viscosity

As a lipophilic molecule, this compound readily partitions into cellular membranes.[7] Within the lipid bilayer, its fluorescence is influenced by the local membrane fluidity. This allows for the measurement of microviscosity in different membrane domains and the study of processes that alter membrane dynamics, such as temperature changes or the effects of shear stress.[4][9] However, its tendency to bind to serum proteins can lead to background signals in cellular assays.[2]

Calmodulin Conformation

This compound can bind to the calcium-binding protein calmodulin. The fluorescence of this compound bound to calmodulin is sensitive to the protein's conformation. In the presence of calcium, calmodulin undergoes a conformational change that creates a more rigid binding site for this compound, leading to a 10-fold increase in its fluorescence intensity.[10] This allows this compound to be used as a probe for calcium-induced conformational changes in calmodulin.[10]

Experimental Protocols

The following are generalized experimental workflows. Specific concentrations, incubation times, and instrument settings should be optimized for each experimental system.

General Workflow for Viscosity Measurement

Caption: General workflow for using this compound to measure changes in microviscosity.

Monitoring Protein Aggregation

Caption: Workflow for real-time monitoring of protein aggregation using this compound.

Signaling Pathway Interactions

It is important to note that this compound is primarily a fluorescent probe and not a modulator of signaling pathways in the classical sense of a drug. However, the biological processes it monitors are integral components of various signaling cascades. The interaction of this compound with these processes can be visualized as follows:

Caption: this compound as a reporter on downstream events of cellular signaling.

Conclusion

9-(2,2-Dicyanovinyl)julolidine is a powerful fluorescent probe whose mechanism of action is rooted in its properties as a molecular rotor. Its ability to translate changes in microviscosity into a fluorescent signal makes it an invaluable tool for studying a range of biological processes in real-time. This guide provides a foundational understanding of this compound's mechanism and applications, empowering researchers to effectively integrate this versatile probe into their experimental designs. For specific applications, further optimization of protocols and careful consideration of potential artifacts, such as non-specific protein binding, are recommended.

References

- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

- 3. WO2005072216A2 - Supported molecular biofluid viscosity sensors for in vitro and in vivo use - Google Patents [patents.google.com]

- 4. interchim.fr [interchim.fr]

- 5. moleculardepot.com [moleculardepot.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9-(Dicyanovinyl)julolidine binding to bovine brain calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

DCVJ Fluorescent Probe: A Technical Guide for Researchers

Introduction

9-(dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a class of dyes renowned for their sensitivity to the micro-viscosity of their environment.[1][2] This property makes this compound an invaluable tool in cellular biology, biochemistry, and drug development for probing changes in local viscosity. Its fluorescence quantum yield is directly influenced by the rotational freedom of its dicyanovinyl group. In environments with low viscosity, this group can rotate freely, leading to non-radiative decay and quenched fluorescence.[1][3] Conversely, in viscous environments, such as within protein aggregates or cellular membranes, this rotation is restricted, causing a significant increase in fluorescence intensity.[1][2][3] This guide provides an in-depth overview of this compound's properties, experimental protocols, and key applications.

Core Principle: The Molecular Rotor Mechanism

The fluorescence of this compound is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In its excited state, the molecule can undergo a conformational change by twisting around the single bond connecting the julolidine and dicyanovinyl groups. In low-viscosity media, this twisting leads to the formation of a non-emissive TICT state, providing a pathway for non-radiative energy dissipation and thus, low fluorescence. When the local environment becomes more viscous, this intramolecular rotation is hindered. This suppression of the non-radiative decay pathway forces the excited molecule to relax by emitting a photon, resulting in a dramatic increase in fluorescence quantum yield.[1][3][4]

Quantitative Data and Properties

The utility of this compound as a probe is defined by its distinct photophysical properties, which are summarized below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Full Name | 9-(2,2-Dicyanovinyl)julolidine | [2] |

| Synonym | 9-Julolidinylmethylenemalononitrile | [2] |

| Molecular Formula | C₁₆H₁₅N₃ | [2] |

| Molecular Weight | 249.32 g/mol | [2][5] |

| Solubility | DMF, DMSO, 10-20% Methanol/Chloroform | [2] |

| Storage | +4°C, Protect from light and moisture | [2] |

Table 2: Photophysical Properties of this compound

| Parameter | Value / Range | Conditions / Notes | Reference |

| Absorption Max (λabs) | ~455 - 490 nm | Variable depending on solvent/environment. | [2][6] |

| Emission Max (λem) | ~490 - 510 nm | Monomeric form. Variable based on environment. | [1][2] |

| Excimer Emission Max | ~575 nm | Observed upon binding to Aβ40 oligomers. | [1][7] |

| Extinction Coefficient | 36,000 ± 3,000 cm⁻¹ M⁻¹ | [2] | |

| Quantum Yield Increase | Up to 30-fold | When transferred from propan-1-ol to glycerol. | [1] |

| Fluorescence Lifetime | Increases upon binding | Fast component: 0.03 to 0.3 ns; Slow component: 0.2 to 1.15 ns (Aβ40 oligomer-bound). | [1] |

Experimental Protocols and Visualized Workflows

This compound is employed in a variety of experimental contexts. Below are detailed protocols for its most common applications.

Application 1: Monitoring Protein Aggregation

This compound is highly effective for studying the kinetics of protein aggregation, particularly the formation of early-stage oligomers, which are often missed by traditional probes like Thioflavin T.[1][7] It has been successfully used to monitor the aggregation of Amyloid-β (Aβ), α-synuclein, and tubulin.[1][2][3]

Detailed Protocol: Monitoring Amyloid-β (Aβ) Aggregation [1][6]

-

Reagent Preparation :

-

Prepare a stock solution of this compound at 1 mM in DMSO.

-

Prepare a stock solution of Aβ peptide (e.g., Aβ40) at 80 µM in an appropriate buffer.

-

-

Assay Setup :

-

In a fluorometer cuvette, prepare the reaction mixture by diluting the stock solutions to final concentrations of 1 µM this compound and 8 µM Aβ.

-

The total volume should be suitable for the instrument being used.

-

-

Data Acquisition :

-

Place the cuvette in a spectrofluorometer equipped with a stirring mechanism and temperature control set to 37°C.

-

Set the excitation wavelength to 465 nm and the emission scan range from 480 nm to 600 nm.

-

Record fluorescence spectra at regular intervals (e.g., every 4-10 minutes) to monitor the change in intensity over time.

-

-

Data Analysis :

Application 2: Measuring Cellular and Membrane Viscosity

This compound can be used to probe the viscosity of cellular compartments and artificial membranes.[8][9] Its fluorescence intensity and lifetime are sensitive to changes in membrane fluidity and have been used to study processes like mast cell degranulation and the effects of fluid shear stress on endothelial cells.[2][6]

Detailed Protocol: Monitoring Mast Cell Degranulation [6]

-

Cell Preparation & Staining :

-

Isolate mast cells using standard procedures.

-

Incubate the cells with a solution containing this compound (concentration to be optimized, typically low µM range) to allow the probe to incorporate into the cell membranes.

-

-

Imaging Setup :

-

Place the stained cells in an observation chamber on a confocal fluorescence microscope stage maintained at 37°C.

-

Set the excitation wavelength to 488 nm and collect emission signals above 515 nm.

-

-

Stimulation and Time-Lapse Imaging :

-

Acquire baseline images of the resting cells.

-

Induce degranulation by adding a stimulant (e.g., Compound 48/80 at 12.5 µg/mL).

-

Immediately begin time-lapse imaging, collecting fluorescence images every 10-30 seconds to capture the dynamic changes in this compound fluorescence as degranulation proceeds.

-

-

Data Analysis :

-

Use image processing software (e.g., ImageJ) to quantify the mean fluorescence intensity of individual cells in each frame.[6]

-

Plot the change in fluorescence intensity over time to correlate it with the degranulation process. This can be compared with other indicators, such as the calcium-sensitive dye Fluo-3, to understand the associated signaling events.[6]

-

References

- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. moleculardepot.com [moleculardepot.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

9-(2,2-Dicyanovinyl)julolidine (DCVJ): A Technical Guide to its Applications as a Fluorescent Molecular Rotor

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2,2-Dicyanovinyl)julolidine, commonly known as DCVJ, is a fluorescent dye renowned for its unique properties as a "molecular rotor." Its fluorescence quantum yield is highly sensitive to the viscosity of its immediate environment, a characteristic that has established it as a powerful tool in various scientific disciplines. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its use in biophysical and materials science research. Detailed experimental methodologies, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.

Core Principle: Viscosity-Dependent Fluorescence

This compound's utility stems from its molecular structure, which features a dicyanovinyl group attached to a julolidine moiety. In low-viscosity environments, the dicyanovinyl group can freely rotate, leading to non-radiative decay of the excited state and, consequently, low fluorescence. However, in more viscous or sterically hindered environments, this intramolecular rotation is restricted. This restriction closes the non-radiative decay pathway, forcing the molecule to relax through fluorescence emission, resulting in a significant increase in fluorescence intensity.[1] This relationship between viscosity and fluorescence quantum yield forms the basis of its application as a microviscosity sensor.

The relationship between the fluorescence quantum yield (Φ) and the viscosity (η) of the medium can be described by the Förster-Hoffmann equation:

log(Φ) = C + x * log(η)

where C is a constant and x is an exponent that is dependent on the specific molecular rotor and the solvent. This power-law dependence allows for the quantitative measurement of microviscosity by calibrating the fluorescence intensity or lifetime of this compound in solvents of known viscosity.[2]

Key Applications

Probing Protein Aggregation and Polymerization

The sensitivity of this compound to changes in local viscosity makes it an excellent probe for monitoring processes that involve changes in molecular crowding and conformational state, such as protein aggregation and polymerization.

The aggregation of amyloid β (Aβ) peptides is a hallmark of Alzheimer's disease. This compound can be used to monitor the early stages of Aβ oligomerization, a critical phase in the aggregation pathway. As Aβ monomers assemble into oligomers and fibrils, the viscosity of the microenvironment around the binding sites increases, leading to a significant enhancement of this compound fluorescence.[1]

Experimental Protocol: Monitoring Aβ40 Aggregation with this compound [1]

-

Reagent Preparation:

-

Prepare a stock solution of Aβ40 peptide (e.g., 80 µM) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 1 mM) in dimethyl sulfoxide (DMSO).

-

The final concentrations for the assay are typically 8 µM Aβ40 and 1 µM this compound.[1]

-

-

Assay Procedure:

-

In a microplate, add the Aβ40 stock solution to the this compound solution.

-

Incubate the mixture at 37°C with constant stirring.

-

Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes for Aβ40) using a plate reader.[1]

-

Excitation wavelength: 465 nm.[1]

-

Emission wavelength range: 480–600 nm.[1] An increase in fluorescence intensity at approximately 510 nm indicates oligomer formation. A second peak around 575 nm may appear, corresponding to an excimer formed by two this compound molecules in close proximity within the aggregate.[1]

-

-

Data Analysis:

-

Plot the fluorescence intensity at 510 nm as a function of time to obtain the aggregation kinetics.

-

This compound is a valuable tool for studying the dynamics of tubulin polymerization into microtubules. The binding of this compound to tubulin dimers and its subsequent incorporation into the growing microtubule restricts its intramolecular rotation, leading to a significant fluorescence enhancement. This allows for real-time monitoring of microtubule formation.[3]

Experimental Protocol: Tubulin Polymerization Assay using this compound

-

Reagent Preparation:

-

Reconstitute purified tubulin protein to a concentration of 2-3 mg/ml in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Keep on ice.

-

Prepare a 1 mM stock solution of GTP in buffer.

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

The final reaction mixture typically contains 2 mg/ml tubulin, 1 mM GTP, and a low micromolar concentration of this compound.

-

-

Assay Procedure:

-

In a pre-warmed (37°C) 96-well plate, add the tubulin solution, GTP, and this compound.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes).

-

Excitation wavelength: ~450 nm.

-

Emission wavelength: ~505 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to observe the characteristic sigmoidal curve of tubulin polymerization, showing the nucleation, elongation, and steady-state phases.

-

Measuring Membrane Fluidity and Viscosity

This compound can be incorporated into lipid bilayers to report on the fluidity and microviscosity of cellular membranes. Changes in membrane composition or the application of external stimuli, such as fluid shear stress, can alter membrane fluidity, which can be detected by changes in this compound fluorescence.

Experimental Protocol: High-Throughput Measurement of Membrane Viscosity [2]

-

Calibration Curve:

-

Prepare a series of solvents with known viscosities (e.g., glycerol-water or glycerol-methanol mixtures).

-

Add a constant concentration of this compound to each solvent.

-

Measure the absorbance and fluorescence emission of this compound in each solvent using a plate reader.

-

Calculate the relative brightness (R), defined as the ratio of the integrated fluorescence emission to the absorbance.

-

Plot log(R) versus log(η) to generate a calibration curve based on the Förster-Hoffmann equation.

-

-

Sample Preparation (Liposomes):

-

Prepare liposomes with the desired lipid composition.

-

Incorporate this compound into the liposome membranes at a low concentration to avoid self-quenching.

-

-

Measurement and Analysis:

-

Measure the absorbance and fluorescence emission of the this compound-labeled liposomes.

-

Calculate the relative brightness (R) for the liposome sample.

-

Use the calibration curve to determine the microviscosity of the lipid membrane.

-

Live Cell Imaging of Intracellular Viscosity

This compound can be used to visualize and quantify viscosity within living cells. Changes in intracellular viscosity are associated with various cellular processes and disease states.

Experimental Protocol: Live Cell Imaging of Intracellular Viscosity

-

Cell Culture and Staining:

-

Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

-

Prepare a working solution of this compound in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final concentration typically ranges from 1-10 µM.

-

Incubate the cells with the this compound solution for 15-30 minutes at 37°C.

-

Wash the cells with fresh buffer to remove excess dye.

-

-

Fluorescence Microscopy:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters.

-

Excitation wavelength: ~488 nm.

-

Emission wavelength: >515 nm.[3]

-

Acquire images to observe the distribution of fluorescence intensity, which corresponds to variations in intracellular viscosity.

-

-

Quantitative Analysis (Fluorescence Lifetime Imaging - FLIM):

-

For more quantitative measurements, FLIM can be employed. The fluorescence lifetime of this compound is also dependent on viscosity.

-

A calibration curve of fluorescence lifetime versus viscosity can be generated using solvents of known viscosity.

-

By measuring the fluorescence lifetime of this compound in different cellular compartments, a quantitative map of intracellular viscosity can be generated.

-

Quantitative Data

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Molecular Weight | 249.3 g/mol | - |

| Absorption Max (λabs) | ~455 nm | In organic solvents |

| Emission Max (λem) | ~480 nm (low viscosity) to ~505 nm (high viscosity) | Viscosity dependent |

| Extinction Coefficient | ~36,000 cm⁻¹M⁻¹ | - |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol and aqueous buffers | - |

Table 2: Viscosity-Dependent Fluorescence of this compound

| Solvent | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Methanol | 0.59 | Low | Short |

| Ethanol | 1.2 | Low | Short |

| Ethylene Glycol | 19.9 | Intermediate | Intermediate |

| Glycerol | 1490 | High | Long |

Note: The exact values for quantum yield and lifetime can vary depending on the specific measurement conditions and instrumentation. The trend of increasing fluorescence with increasing viscosity is the key principle.

Other Applications

Beyond the applications detailed above, this compound has also been explored in other areas:

-

Materials Science: Employed in the creation of advanced materials with unique optical properties for use in sensors and imaging technologies.

-

Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.

Conclusion

9-(2,2-Dicyanovinyl)julolidine is a versatile and powerful fluorescent probe with a primary application as a molecular rotor for sensing microviscosity. Its ability to report on changes in the local environment has made it an invaluable tool for studying a wide range of biological processes, from protein aggregation and polymerization to membrane fluidity and intracellular viscosity. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their own investigations, paving the way for new discoveries in cellular biophysics and drug development.

References

The DCVJ Molecular Rotor: An In-depth Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 9-(2,2-Dicyanovinyl)julolidine (DCVJ) molecular rotor, a powerful fluorescent probe for elucidating biophysical and cellular processes. We will delve into the fundamental principles governing its unique viscosity-sensitive fluorescence, detail its applications in key research areas, and provide robust experimental protocols for its effective implementation.

Core Principle: Viscosity-Dependent Fluorescence

This compound belongs to a class of fluorescent molecules known as molecular rotors. Its fluorescence is intrinsically linked to the viscosity of its microenvironment. The underlying mechanism is based on the concept of Twisted Intramolecular Charge Transfer (TICT) .

In a low-viscosity environment, upon photoexcitation, the dicyanovinyl group of the this compound molecule can freely rotate relative to the julolidine moiety. This rotation leads to the formation of a non-emissive (dark) TICT state, from which the molecule relaxes to the ground state non-radiatively. This efficient non-radiative decay pathway results in a very low fluorescence quantum yield.[1][2]

Conversely, in a high-viscosity environment, the intramolecular rotation is sterically hindered. This restriction of movement prevents the formation of the non-emissive TICT state. As a result, the excited molecule is forced to return to the ground state via the radiative pathway, leading to a significant increase in fluorescence intensity and quantum yield.[2][3] The fluorescence quantum yield of this compound can increase by as much as 30-fold when transferred from a low-viscosity solvent like propan-1-ol to a high-viscosity solvent like glycerol.[2]

This relationship between fluorescence quantum yield (Φ) and viscosity (η) is mathematically described by the Förster-Hoffmann equation :

log(Φ) = C + x * log(η)

where C is a constant and x is a dye-dependent parameter (approximately 0.6 for this compound).[4] This predictable relationship allows for the quantitative determination of microviscosity by measuring the fluorescence intensity or lifetime of this compound.

Quantitative Photophysical Properties of this compound

The photophysical properties of this compound are highly sensitive to the solvent environment. The following tables summarize key quantitative data for this compound in various conditions.

| Property | Value | Reference(s) |

| Molecular Weight | 249.32 g/mol | [5] |

| Absorption Maximum (λabs) | ~450-455 nm | [5][6] |

| Emission Maximum (λem) | ~480 nm (low viscosity) to 505 nm (high viscosity) | [6] |

| Extinction Coefficient | 36,000 ± 3,000 cm-1 M-1 | [5] |

Table 1: General Photophysical Properties of this compound

| Solvent/Environment | Viscosity (cP) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference(s) |

| Propan-1-ol | Low | Low | - | [2] |

| Glycerol | High | High (up to 30x increase) | - | [2] |

| Water | ~1 | Very low (~10-4) | Very short | [7] |

| Methanol/Glycerol Mixtures | Variable | Increases with viscosity | 0.26 to 5.7 | [8] |

| DOPC Liposomes | Variable | Increases with viscosity | - | [9] |

Table 2: Viscosity-Dependent Photophysical Properties of this compound

Key Applications and Experimental Protocols

This compound's unique properties make it a versatile tool in various research and drug development areas.

Monitoring Protein Aggregation and Fibrillization

This compound is highly sensitive to the formation of early-stage protein aggregates, such as oligomers, which are often implicated in neurodegenerative diseases.[2] As proteins aggregate, the viscosity of the microenvironment around the binding sites increases, leading to a significant enhancement of this compound fluorescence.

This protocol is adapted from Nagarajan et al. (2017).[2]

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Aβ peptide (e.g., Aβ40 or Aβ42) stock solution (e.g., 1 mg/mL in hexafluoroisopropanol, HFIP), lyophilized to remove HFIP and reconstituted in a suitable buffer.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer with temperature control and stirring capabilities

Procedure:

-

Prepare a working solution of this compound in the assay buffer at a final concentration of 1 µM.

-

Initiate the aggregation reaction by adding the Aβ peptide stock solution to the this compound solution to a final Aβ concentration of 10 µM.

-

Immediately place the sample in the fluorometer, maintained at 37°C with constant stirring.

-

Set the excitation wavelength to 465 nm and record the emission spectrum from 480 nm to 600 nm at regular time intervals (e.g., every 5-10 minutes).

-

Monitor the increase in fluorescence intensity at the monomer peak (~510 nm) and the potential appearance of an excimer peak (~575 nm), which can provide information on the packing of the oligomers.[2]

Data Analysis: Plot the fluorescence intensity at 510 nm (and 575 nm if applicable) as a function of time to generate aggregation kinetics curves. These curves can be used to determine lag times, aggregation rates, and the effect of potential inhibitors on the aggregation process.

Logical Workflow for Aβ Aggregation Assay:

References

- 1. Reactome | Fc epsilon receptor (FCERI) signaling [reactome.org]

- 2. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]

- 5. interchim.fr [interchim.fr]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02248G [pubs.rsc.org]

- 9. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatives of 9-(2,2-Dicyanovinyl)julolidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, properties, and key applications of 9-(2,2-dicyanovinyl)julolidine (DCVJ), a fluorescent molecular rotor. Detailed experimental protocols for its synthesis are provided, along with a summary of its photophysical properties.

Introduction

9-(2,2-Dicyanovinyl)julolidine, commonly known as this compound, is a well-established fluorogenic dye recognized for its unique photophysical properties. As a "fluorescent molecular rotor," its fluorescence quantum yield is highly sensitive to the viscosity of its local environment. This property makes this compound and its derivatives valuable tools in various scientific disciplines, including materials science and biochemical assays, for probing microviscosity and studying molecular interactions. The core structure consists of a julolidine moiety, a potent electron donor, connected to a dicyanovinyl group, an electron acceptor, forming a classic push-pull chromophore.

Synthesis of 9-(2,2-Dicyanovinyl)julolidine

The synthesis of this compound is a two-step process that begins with the formation of the precursor, 9-julolidine carboxaldehyde, followed by a Knoevenagel condensation with malononitrile.

Step 1: Synthesis of 9-Julolidine Carboxaldehyde

The formylation of julolidine is typically achieved through a Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce an aldehyde group onto the electron-rich aromatic ring of julolidine.

Experimental Protocol:

-

A round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a drying tube is charged with N,N-dimethylformamide (45 mL).

-

The flask is flushed with dry nitrogen and cooled in a dry ice/isopropyl alcohol bath.

-

Phosphorus oxychloride (16 mL) is added dropwise to the cooled DMF with stirring.

-

After 10 minutes, julolidine (19 g) is added dropwise to the reaction mixture.

-

Once the addition is complete, the mixture is stirred for an additional 15 minutes and then heated on a steam bath for 2 hours.

-

The reaction mixture is then poured into a slurry of approximately 400 mL of crushed ice and water.

-

The resulting solution is carefully neutralized by the addition of a solution of sodium acetate (150 g) in water (250 mL).

-

The precipitated aldehyde is collected by filtration. The filtrate is cooled to 0°C overnight to yield additional precipitate.

-

The combined precipitates are treated with activated charcoal and recrystallized from an ethanol/water mixture to yield 9-julolidine carboxaldehyde as light yellow needles.

Step 2: Knoevenagel Condensation to form 9-(2,2-Dicyanovinyl)julolidine

The final step in the synthesis of this compound is the Knoevenagel condensation of 9-julolidine carboxaldehyde with malononitrile. This reaction forms the dicyanovinyl group and extends the π-conjugated system of the molecule.

Experimental Protocol:

-

In a round-bottom flask, 9-julolidine carboxaldehyde (1 mmol) and malononitrile (1 mmol) are dissolved in ethanol (10 mL).

-

A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered.

-

The collected solid is washed with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 9-(2,2-dicyanovinyl)julolidine.

Quantitative Data

The following table summarizes the key quantitative data for 9-(2,2-dicyanovinyl)julolidine and its precursor.

| Parameter | 9-Julolidine Carboxaldehyde | 9-(2,2-Dicyanovinyl)julolidine (this compound) |

| Molecular Formula | C₁₃H₁₅NO | C₁₆H₁₅N₃ |

| Molecular Weight | 201.26 g/mol | 249.32 g/mol [1] |

| Appearance | Light yellow needles | Orange to brown powder |

| Melting Point | 81-82 °C | Not consistently reported |

| Synthesis Yield | ~96% (for the Vilsmeier-Haack reaction) | Not consistently reported |

| λmax (Absorption) | Not specified | ~455 nm[1] |

| λmax (Emission) | Not applicable | ~500 nm (viscosity dependent)[1][2] |

| Molar Extinction Coefficient (ε) | Not specified | 36,000 ± 3,000 cm⁻¹ M⁻¹[1] |

| Fluorescence Quantum Yield (Φf) | Not applicable | Highly viscosity dependent |

Visualizing the Synthesis and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and a general workflow for the characterization of this compound.

Caption: Synthetic pathway for 9-(2,2-dicyanovinyl)julolidine (this compound).

Caption: General workflow for the characterization of a fluorescent dye like this compound.

Derivatives and Applications

The julolidine scaffold is a versatile platform for the development of a wide range of fluorescent probes. Derivatives of this compound can be synthesized by modifying the julolidine core or by using different active methylene compounds in the Knoevenagel condensation. These modifications can tune the photophysical properties of the resulting dyes, such as shifting the emission wavelength or enhancing the sensitivity to specific analytes.

The primary application of this compound and its derivatives stems from their nature as molecular rotors. Their fluorescence is quenched in low-viscosity environments due to intramolecular rotation, which provides a non-radiative decay pathway. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity. This property has been exploited in various applications, including:

-

Mapping microviscosity in biological systems: this compound has been used to study changes in viscosity within cells and organelles.

-

Monitoring polymerization reactions: The increase in viscosity during polymerization can be tracked by the fluorescence of this compound.

-

Sensing protein aggregation: The formation of protein aggregates creates a more viscous environment, which can be detected by an increase in this compound fluorescence.

-

Development of materials for organic electronics: The push-pull electronic structure of this compound makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

9-(2,2-Dicyanovinyl)julolidine is a valuable fluorescent dye with a straightforward two-step synthesis. Its sensitivity to environmental viscosity makes it a powerful tool for a variety of applications in chemistry, biology, and materials science. The synthetic accessibility and tunable properties of the julolidine-based scaffold ensure that this compound and its derivatives will continue to be important probes for scientific research and development.

References

Unveiling the Molecular Environment: A Technical Guide to DCVJ Dye Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of 9-(2,2-Dicyanovinyl)julolidine (DCVJ), a fluorescent molecular rotor renowned for its sensitivity to the microenvironment. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols, and a mechanistic understanding of its fluorescence response, empowering researchers to effectively utilize this compound in their investigations.

Core Spectral Properties of this compound

This compound is a unique fluorogenic dye whose fluorescence emission is highly dependent on the viscosity of its surrounding medium.[1][2][3] This property stems from its molecular structure, which allows for intramolecular rotation in low-viscosity environments, leading to non-radiative decay and quenched fluorescence.[1][4] When the environment becomes more viscous, this rotation is restricted, resulting in a significant increase in fluorescence quantum yield.[1][2]

The fluorescence intensity of this compound can increase by up to 30-fold when transitioning from a low-viscosity solvent like propan-1-ol to a high-viscosity one such as glycerol.[1] This remarkable sensitivity makes this compound an invaluable tool for probing changes in microviscosity within biological systems, such as during protein aggregation, polymerization, and in cellular membranes.[4][5][6][7][8][9]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral properties of this compound compiled from various sources.

| Property | Value | Conditions | Source(s) |

| Absorption Maximum (λabs) | ~455 nm | In organic solvents | [2] |

| 489 nm | [5] | ||

| Excitation Maximum (λex) | ~405 nm and 450-490 nm (variable) | [2] | |

| 465 nm | For Aβ aggregation studies | [1][5] | |

| 488 nm | For confocal microscopy of mast cells | [5] | |

| Emission Maximum (λem) | 490-505 nm (variable) | Monomeric form | [2][5] |

| 510 nm | Monomeric form in solution | [1] | |

| 570-575 nm | Excimer peak, observed at high concentrations or when bound to Aβ40 oligomers | [1] | |

| Molar Extinction Coefficient (ε) | 36,000 ± 3,000 cm-1 M-1 | [2] | |

| Fluorescence Lifetime (τ) | Free this compound: | ||

| τ1 (fast component) | ~0.03 ns | Monitored at 510 nm | |

| τ2 (slow component) | ~0.04 ns | Monitored at 510 nm | |

| This compound with Aβ40 oligomers (60 min): | |||

| τ1 (fast component) | ~0.3 ns | Monitored at 510 nm | |

| τ2 (slow component) | ~1.7 ns | Monitored at 510 nm | |

| Solubility | Soluble in DMF, DMSO, 10-20% Methanol/Chloroform, and basic buffers. Sparingly soluble in aqueous buffers. | For aqueous solutions, first dissolve in DMSO and then dilute. | [2][10] |

Mechanism of Viscosity Sensing

The viscosity-sensitive fluorescence of this compound is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In its excited state, the dicyanovinyl group of the this compound molecule can rotate relative to the julolidine ring. In low-viscosity environments, this rotation is rapid and leads to the formation of a non-emissive TICT state, from which the molecule returns to the ground state without emitting a photon. However, in a viscous medium, this intramolecular rotation is hindered, forcing the molecule to relax from its locally excited (LE) state, which is emissive.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental samples.

Materials:

-

9-(2,2-Dicyanovinyl)julolidine (this compound) powder

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[10]

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out the desired amount of this compound powder.

-

Dissolve the this compound powder in a suitable volume of DMSO or DMF to achieve a stock concentration in the millimolar range (e.g., 1-10 mM). This compound has a solubility of approximately 20 mg/mL in DMSO and DMF.[10]

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it into the aqueous buffer of choice.[10] It is not recommended to store the aqueous solution for more than one day.[10]

Monitoring Protein Aggregation with this compound

Objective: To utilize this compound to monitor the kinetics of protein aggregation, for example, of amyloid-beta (Aβ) peptides.[1][5][11]

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Protein stock solution (e.g., Aβ40 or Aβ42)

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer with temperature control and stirring capabilities

-

Cuvette

Procedure:

-

Set the fluorometer's excitation wavelength to 465 nm and the emission scan range to 480-600 nm.[1][5]

-

Prepare the reaction mixture in the cuvette by diluting the this compound stock solution to a final concentration of 1 µM in the reaction buffer.[1]

-

Initiate the aggregation by adding the protein stock solution to the cuvette to a final concentration of, for example, 8-10 µM for Aβ peptides.[1]

-

Immediately start recording the fluorescence emission spectra at regular intervals (e.g., every 4 minutes for Aβ42 and every 10 minutes for Aβ40) with constant stirring.[1][5]

-

Analyze the fluorescence intensity at the monomer peak (~510 nm) and the excimer peak (~575 nm) over time to determine the aggregation kinetics.[1]

Cellular Imaging with this compound

Objective: To visualize changes in intracellular viscosity or to image specific cellular components that bind this compound, such as tubulin and actin.[2][5][8][9]

Materials:

-

This compound stock solution

-

Cultured cells on coverslips or in imaging dishes

-

Cell culture medium

-

Confocal microscope with appropriate laser lines and filters

Procedure:

-

Incubate the cultured cells with this compound at a suitable concentration (typically in the low micromolar range) in cell culture medium for a specific duration.

-

Wash the cells with fresh medium or a suitable buffer to remove excess, unbound dye.

-

Mount the coverslip on a microscope slide or place the imaging dish on the microscope stage.

-

Excite the this compound-labeled cells using a 488 nm laser line.[5]

-

Collect the fluorescence emission above 515 nm.[5]

-

Acquire images and analyze the fluorescence intensity in different cellular compartments or over time in response to a stimulus. For example, to monitor mast cell degranulation, cells can be stimulated with an agent like Compound 48/80, and images can be collected every 10 seconds.[5]

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in various research and development areas:

-

Neurodegenerative Disease Research: this compound is highly sensitive to the formation of early protein oligomers, which are implicated in diseases like Alzheimer's.[1][11] It can be used to screen for inhibitors of protein aggregation.

-

Cell Biology: As a molecular rotor, this compound can be used to measure the microviscosity of cellular membranes and the cytoplasm, providing insights into cellular processes like endocytosis, exocytosis, and the effects of drugs on membrane fluidity.[5][7]

-

Polymer Chemistry: The fluorescence of this compound is sensitive to the polymerization process, making it a useful probe for monitoring polymerization reactions in real-time.[4][6]

-

Biomaterial Science: this compound can be employed to characterize the internal environment of nanoparticles and liposomes used for drug delivery.

Limitations and Considerations

While this compound is a powerful tool, researchers should be aware of the following:

-

Environmental Sensitivity: The fluorescence of this compound can also be influenced by factors other than viscosity, such as polarity and binding to proteins or other macromolecules.[3] Careful controls are necessary to correctly interpret the results.

-

Photostability: Like many fluorescent dyes, this compound can be susceptible to photobleaching under intense illumination. Appropriate imaging conditions should be chosen to minimize this effect.

-

Potential for Artifacts: The binding of this compound to cellular components could potentially alter their function. It is important to use the lowest possible concentration of the dye that gives a sufficient signal-to-noise ratio.

By understanding the fundamental spectral properties and experimental considerations outlined in this guide, researchers can effectively leverage this compound to gain valuable insights into a wide range of biological and chemical processes.

References

- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

- 4. Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 9-(2,2-Dicyanovinyl)julolidine for Cellular Imaging and the Detection of Protein Aggregation | TCI AMERICA [tcichemicals.com]

- 7. Other Nonpolar and Amphiphilic Probes—Section 13.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. abmole.com [abmole.com]

- 9. This compound | 9-(2,2-Dicyanovinyl)julolidine | Fluorescent Dye | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-(2,2-Dicyanovinyl)julolidine (CAS: 58293-56-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a class of fluorophores whose fluorescence quantum yield is highly sensitive to the viscosity of its local environment. This property makes it an invaluable tool in various scientific disciplines, including materials science, biochemistry, and cell biology. Its utility stems from the principle of restricted intramolecular rotation; in low-viscosity environments, the molecule undergoes non-radiative decay through rotation, resulting in low fluorescence. Conversely, in viscous or sterically hindered environments, this rotation is restricted, leading to a significant increase in fluorescence intensity.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its use as a fluorescent probe in biological systems.

Physicochemical and Safety Data

This compound is commercially available as an orange to brown powder or crystals.[2] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in ethanol and aqueous buffers.[3][4]

Table 1: Physicochemical Properties of 9-(2,2-Dicyanovinyl)julolidine

| Property | Value | Reference(s) |

| CAS Number | 58293-56-4 | [2][5] |

| Molecular Formula | C₁₆H₁₅N₃ | [2][5] |

| Molecular Weight | 249.31 g/mol | [5] |

| Appearance | Orange to brown powder/crystals | [2] |

| Purity | ≥97% (HPLC) | [2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | DMSO: ~20 mg/mL, DMF: ~20 mg/mL, Ethanol: ~0.2 mg/mL, DMSO:PBS (pH 7.2) (1:2): ~0.33 mg/mL | [3][4] |

| UV-Vis Absorbance (λmax) | ~455 nm | [3][4] |

| Fluorescence Emission (λem) | ~480 nm (low viscosity), ~505 nm (high viscosity) | [4] |

Table 2: Safety Information for 9-(2,2-Dicyanovinyl)julolidine

| Hazard Statement | Precautionary Statement | Reference(s) |

| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. | [6] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| H319: Causes serious eye irritation | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [6] |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Synthesis

For the synthesis of this compound, the likely precursors are 9-formyljulolidine and malononitrile. The reaction would be carried out in the presence of a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or toluene.

Spectroscopic Data

Detailed experimental NMR and IR spectra for 9-(2,2-dicyanovinyl)julolidine are not widely available in public databases. However, based on its chemical structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: Resonances in the aromatic region corresponding to the julolidine ring protons, a singlet for the vinylic proton, and multiplets for the aliphatic protons of the julolidine ring system.

-

¹³C NMR: Resonances for the aromatic, vinylic, and aliphatic carbons, as well as the characteristic nitrile carbons.

-

FTIR: Strong absorption bands corresponding to the C≡N stretch of the nitrile groups (typically in the range of 2220-2260 cm⁻¹), C=C stretching vibrations of the vinyl group and aromatic ring, and C-H stretching and bending vibrations for the aliphatic and aromatic components.

Mechanism of Action as a Molecular Rotor

The fluorescence of this compound is governed by its ability to undergo intramolecular rotation around the single bond connecting the julolidine and dicyanovinyl moieties.

Caption: Mechanism of this compound as a fluorescent molecular rotor.

In a low-viscosity medium, the excited state of this compound can readily undergo intramolecular rotation, which provides a non-radiative pathway for the molecule to return to its ground state, resulting in weak fluorescence. In a high-viscosity environment, this rotation is hindered, forcing the molecule to return to the ground state via radiative decay, leading to a significant enhancement of its fluorescence quantum yield.

Applications and Experimental Protocols

This compound has emerged as a powerful tool for probing viscosity changes in a variety of systems.

Monitoring Protein Aggregation

The aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, is often accompanied by an increase in the microviscosity of the local environment. This compound can be used to monitor the kinetics of this process.

Experimental Protocol: Monitoring Amyloid-Beta Aggregation

-

Preparation of Reagents:

-

Prepare a stock solution of Aβ peptide (e.g., Aβ₄₀ or Aβ₄₂) in a suitable solvent like DMSO.

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Prepare the aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Setup:

-

In a microplate, dilute the Aβ stock solution to the desired final concentration in the aggregation buffer.

-

Add this compound to a final concentration of typically 1-10 µM.

-

Include control wells with buffer and this compound alone, and Aβ alone.

-

-

Data Acquisition:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths set to approximately 450 nm and 500 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence of the this compound control from the experimental wells.

-

Plot the fluorescence intensity as a function of time to obtain the aggregation kinetics.

-

Caption: Workflow for monitoring protein aggregation using this compound.

Measuring Cell Membrane Viscosity

Changes in cell membrane fluidity are associated with various physiological and pathological processes. This compound can be used to probe the viscosity of cellular membranes.

Experimental Protocol: Measuring Cell Membrane Viscosity

-

Cell Culture and Staining:

-

Culture cells of interest to the desired confluency.

-

Prepare a working solution of this compound in a physiologically compatible buffer (e.g., PBS) from a DMSO stock. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.

-

Incubate the cells with the this compound solution (e.g., 1-5 µM) for a suitable duration (e.g., 15-30 minutes) at 37°C.

-

-

Imaging:

-

Wash the cells with fresh buffer to remove excess probe.

-

Image the cells using a fluorescence microscope or a fluorescence lifetime imaging (FLIM) system. For intensity-based measurements, use an excitation wavelength of ~450 nm and collect emission around 500 nm.

-

-

Data Analysis:

-

Quantify the fluorescence intensity or lifetime in different regions of the cell membrane. An increase in fluorescence intensity or lifetime corresponds to an increase in membrane viscosity.

-

Caption: Workflow for measuring cell membrane viscosity using this compound.

Interaction with Calmodulin and Ca²⁺ Signaling

This compound has been shown to bind to calmodulin, a key calcium-binding protein involved in numerous signaling pathways. The fluorescence of this compound bound to calmodulin increases significantly in the presence of calcium ions. This is attributed to a conformational change in calmodulin upon Ca²⁺ binding, which creates a more rigid binding site for this compound, thus restricting its intramolecular rotation and enhancing its fluorescence. This property can be exploited to study calmodulin-dependent signaling events.[7]

Caption: this compound as a reporter for Ca²⁺-induced conformational changes in Calmodulin.

Conclusion

9-(2,2-Dicyanovinyl)julolidine is a versatile fluorescent probe with a unique sensitivity to environmental viscosity. Its applications in monitoring protein aggregation, measuring membrane fluidity, and reporting on protein conformational changes make it a valuable tool for researchers in the life sciences and drug development. While detailed synthetic and spectroscopic data are not widely disseminated, its commercial availability and well-documented applications provide a strong foundation for its use in a variety of experimental settings. As with any fluorescent probe, careful experimental design and appropriate controls are essential for obtaining robust and meaningful data.

References

- 1. 9-(2,2-Dicyanovinyl)julolidine for Cellular Imaging and the Detection of Protein Aggregation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 9-(Dicyanovinyl)julolidine binding to bovine brain calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

9-(2,2-Dicyanovinyl)julolidine (DCVJ): A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a class of dyes whose fluorescence quantum yield is sensitive to the viscosity of its microenvironment. This property makes this compound a valuable tool in various research areas, including the study of protein aggregation, tubulin dynamics, cell membrane viscosity, and polymerization processes.[1][2] Its utility in these applications is, however, critically dependent on its solubility and stability in relevant solvent systems. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols and logical workflows to aid researchers and drug development professionals in its effective use.

Core Properties of 9-(2,2-Dicyanovinyl)julolidine

| Property | Value | Reference |

| CAS Number | 58293-56-4 | [3][4] |

| Molecular Formula | C₁₆H₁₅N₃ | [3] |

| Formula Weight | 249.3 g/mol | [3][4] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| UV/Vis Maximum (λmax) | 455 nm | [3][4] |

| Excitation Maximum | ~450 nm | [3][5] |

| Emission Maximum | 480 nm (low viscosity) / 505 nm (high viscosity) | [3][5] |

Solubility of 9-(2,2-Dicyanovinyl)julolidine

This compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous buffers.[3] To achieve workable concentrations in aqueous systems, a common strategy is to first dissolve this compound in a water-miscible organic solvent like DMSO and then dilute it with the desired aqueous buffer.[3]

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~20 mg/mL[3][4][5] |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[3][4][5] |

| Ethanol | ~0.2 mg/mL[3][4][5] |

| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL[3][4][5] |

Stability of 9-(2,2-Dicyanovinyl)julolidine

Proper storage is crucial to maintain the integrity of this compound. As a crystalline solid, it is stable for at least four years when stored at -20°C.[3] Aqueous solutions of this compound are less stable, and it is recommended not to store them for more than one day.[3] For stock solutions prepared in organic solvents, it is advisable to purge the solvent with an inert gas before dissolving the compound and to store the solution at -20°C or -80°C for extended stability.[3][5] Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month.[5]

Experimental Protocols

Preparation of a Stock Solution

A standard protocol for preparing a this compound stock solution for use in biological assays is as follows:

Caption: Workflow for this compound stock solution preparation.

Methodology:

-

Weighing: Accurately weigh the desired amount of solid this compound in a microcentrifuge tube.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution.[5]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Preparation of Working Solution in Aqueous Buffer

Caption: Workflow for preparing an aqueous working solution of this compound.

Methodology:

-

Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.

-

Dilution: Add the required volume of the stock solution to the pre-warmed aqueous buffer of choice (e.g., PBS, pH 7.2) to reach the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to prevent precipitation.

-

Mixing: Gently vortex the solution to ensure homogeneity.

-

Usage: Use the freshly prepared aqueous solution immediately, as its stability is limited.[3]

Application in Monitoring Protein Aggregation

This compound's fluorescence is highly sensitive to changes in local viscosity, making it an excellent probe for monitoring protein aggregation. As proteins aggregate, the microenvironment around the bound this compound becomes more viscous, leading to an increase in fluorescence intensity.

Caption: Signaling pathway of this compound fluorescence upon protein aggregation.

This diagram illustrates that as proteins transition from a monomeric to an aggregated state, the binding of this compound to exposed hydrophobic regions within the aggregates restricts its intramolecular rotation, resulting in a significant increase in fluorescence emission. This principle allows for real-time monitoring of aggregation kinetics.

A thorough understanding of the solubility and stability of 9-(2,2-Dicyanovinyl)julolidine is paramount for its successful application in research and drug development. By following the provided guidelines and protocols, researchers can ensure the reliable and reproducible use of this powerful fluorescent probe for investigating a wide range of biological phenomena. The data and workflows presented in this guide offer a comprehensive resource for professionals working with this compound.

References

- 1. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.com [glpbio.com]

The DCVJ Probe: An In-depth Technical Guide to Detecting Protein Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 9-(dicyanovinyl)julolidine (DCVJ) probe, a powerful tool for the real-time monitoring of protein aggregation. This compound's unique fluorescence properties make it particularly valuable for studying the early stages of aggregation, a critical aspect of research into neurodegenerative diseases and for the development of biotherapeutics. This document details the core principles of this compound, experimental protocols for its use, and a summary of quantitative data, offering researchers a practical resource for incorporating this probe into their workflows.

Core Principles of the this compound Probe

This compound is a molecular rotor, a type of fluorescent dye whose quantum yield is highly sensitive to the viscosity of its local environment. In low-viscosity solutions, the dicyanovinyl and julolidine moieties of the this compound molecule can freely rotate around the single bond that connects them. This intramolecular rotation provides a non-radiative pathway for the decay of the excited state, resulting in low fluorescence.

However, when this compound binds to protein aggregates, particularly within hydrophobic pockets of early-stage oligomers, this rotation is sterically hindered. The restriction of this intramolecular motion closes the non-radiative decay channel, forcing the molecule to relax through the emission of photons. This leads to a significant increase in fluorescence quantum yield and, consequently, a bright fluorescent signal. This "viscosity-sensing" mechanism is the foundation of this compound's utility in detecting the formation of protein aggregates.

Mechanism of Action

The interaction of this compound with protein aggregates can be summarized in the following steps:

-

Free State: In aqueous solution, this compound exhibits low fluorescence due to free intramolecular rotation.

-

Binding to Aggregates: As proteins begin to misfold and aggregate, they expose hydrophobic surfaces. This compound partitions into these hydrophobic regions.

-

Restricted Rotation and Fluorescence Enhancement: The confined space within the aggregate restricts the rotation of the this compound molecule, leading to a significant increase in fluorescence intensity.

-

Excimer Formation: In some cases, at higher local concentrations within the aggregate, two this compound molecules can form an excited-state dimer, or "excimer," which results in the appearance of a second, red-shifted emission peak. The ratio of the monomer and excimer fluorescence can provide insights into the packing and density of the protein aggregates.[1][2]

Experimental Protocols

This section provides a detailed methodology for using the this compound probe to monitor the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. These protocols can be adapted for other proteins of interest.

Materials and Reagents

-

This compound Probe: 9-(dicyanovinyl)julolidine

-

Protein of Interest: e.g., Amyloid-beta (1-40) or (1-42) peptides

-

Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing this compound stock solution.[3]

-

Assay Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.4. The choice of buffer can be critical and may need to be optimized for the specific protein system. It is recommended to add a non-ionic detergent such as 0.005% Tween 20 to prevent non-specific binding to surfaces.[4]

Reagent Preparation

This compound Stock Solution (1 mM):

-

This compound is supplied as a crystalline solid.[3]

-

Dissolve the appropriate amount of this compound in anhydrous DMSO or DMF to a final concentration of 1 mM.

-

Store the stock solution at -20°C, protected from light. This compound is stable for at least 4 years under these conditions.[3]

-

For aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day.[3]

Protein Stock Solution:

-

Prepare a stock solution of the protein of interest (e.g., 80 µM Aβ40) in an appropriate buffer.

-

The handling and preparation of the protein are critical to ensure it is in a monomeric state at the start of the experiment. This may involve pre-treatment steps such as size-exclusion chromatography or filtration.

Aggregation Assay Protocol

-

Working Solutions:

-

Prepare a 1 µM working solution of this compound by diluting the 1 mM stock solution in the assay buffer. At this concentration, this compound primarily exists as a monomer with an emission peak at 510 nm.[1]

-

Prepare the protein sample to be tested at the desired concentration.

-

-

Fluorescence Measurement:

-

The assay can be performed in a 96-well plate format for high-throughput screening or in a cuvette for more detailed kinetic analysis.

-

All measurements should be performed on a spectrofluorometer.[1]

-

-

Initiation of Aggregation:

-

Initiate the aggregation reaction by adding the protein stock solution to the this compound working solution. A typical final concentration for Aβ40 is 8 µM.[1]

-

-

Kinetic Monitoring:

-

The aggregation kinetics are monitored by measuring the fluorescence emission spectrum at regular intervals.

-

The reaction should be maintained at a constant temperature (e.g., 37°C) and with continuous stirring.[1]

-

Instrument Settings:

-

Data Acquisition Frequency:

-

Data Analysis

The primary outputs of the this compound aggregation assay are the fluorescence intensity at the monomer emission peak (around 510 nm) and, if present, the excimer emission peak (around 575 nm).[1][2] The data can be analyzed in several ways:

-

Plotting Fluorescence Intensity vs. Time: This will generate a kinetic curve that can be used to determine the lag time, growth rate, and endpoint of the aggregation reaction.

-

Calculating the Ratio of Excimer to Monomer Fluorescence: This ratio can provide information about the compactness and packing of the protein aggregates. A higher ratio suggests a denser packing of this compound molecules within the aggregate.[1]

-

Comparison with Controls: Always include a control sample containing only the this compound probe in the assay buffer to measure the background fluorescence.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters associated with the use of the this compound probe for detecting protein aggregation, as reported in the literature.

| Parameter | Value | Reference |

| This compound Concentration (in assay) | 1 µM | [1] |

| Protein Concentration (Aβ40) | 8 µM | [1] |

| Excitation Wavelength | 465 nm | [1] |

| Monomer Emission Peak | ~510 nm | [1] |

| Excimer Emission Peak | ~575 nm | [1][2] |

| Assay Temperature | 37°C | [1] |

| Protein | Key Observation with this compound | Reference |

| Amyloid-beta (1-40) | Time-dependent increase in fluorescence at 510 nm and the appearance of an excimer peak at 575 nm. Sensitive to early oligomers. | [1][2] |

| Amyloid-beta (1-42) | This compound did not bind to the prefibrillar aggregates of Aβ42, indicating different oligomer structures compared to Aβ40. | [1][2] |

| Aβ40 (F4C F19W mutant) | This fibril-incompetent mutant still bound this compound, but the emission spectral profile differed from the wild-type, suggesting a different oligomer packing. | [1] |

| Actin and Tubulin | This compound fluorescence increases upon polymerization. | [5] |

Mandatory Visualizations

Mechanism of this compound Fluorescence

Caption: Mechanism of this compound fluorescence upon binding to protein aggregates.